2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate
CAS No.: 255825-38-8
Cat. No.: VC21536986
Molecular Formula: C10H16BF4N3OS
Molecular Weight: 313.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 255825-38-8 |
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Molecular Formula | C10H16BF4N3OS |
Molecular Weight | 313.13 g/mol |
IUPAC Name | [dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;tetrafluoroborate |
Standard InChI | InChI=1S/C10H16N3OS.BF4/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 |
Standard InChI Key | LHLFXDQURZVFLK-UHFFFAOYSA-N |
SMILES | [B-](F)(F)(F)F.CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-] |
Canonical SMILES | [B-](F)(F)(F)F.CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-] |
Chemical Identity and Nomenclature
Identification and Registry
2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate is officially registered with the Chemical Abstracts Service (CAS) under the number 255825-38-8. This unique identifier ensures proper tracking and referencing in chemical databases and scientific literature. The compound has been documented in various chemical repositories, including PubChem where it is assigned the CID 10543173 . Its InChI Key, LHLFXDQURZVFLK-UHFFFAOYSA-N, provides a standardized digital representation that enables precise identification across chemical information systems and databases . These registry details are essential for researchers seeking to procure, reference, or investigate this compound in academic or industrial contexts.
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs. These alternative names include:
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S-(1-Oxo-2-pyridyl)-thio-N,N,N,N-tetramethyluronium tetrafluoroborate
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TOTT (though full chemical names are preferred over acronyms)
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N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium tetrafluoroborate
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S-(1-Oxido-2-pyridyl)-N,N,N',N'-tetramethylthiuronium tetrafluoroborate
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N-{(dimethylamino)[(1-oxidopyridin-2-yl)sulfanyl]methylidene}-N-methylmethanaminium tetrafluoroborate
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[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;tetrafluoroborate (IUPAC name)
This diversity in nomenclature reflects the compound's complex structure and the various ways chemical naming conventions can be applied to represent the same molecular entity.
Structural Characteristics and Properties
Molecular Composition
2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate possesses a distinct molecular structure characterized by a pyridine derivative linked to a tetramethylisothiouronium moiety. Its molecular formula is C10H16BF4N3OS, with a calculated molecular weight of 313.12-314.13 g/mol . The compound's structure can be represented in simplified molecular-input line-entry system (SMILES) notation as FB-(F)F.CN(C)C(SC1=CC=CC=[N+]1[O-])=N+C . This notation provides a linear representation of the compound's atomic connectivity and structural features that enable computational analysis and database searching.
The structural components of this molecule contribute to its chemical behavior, with the pyridine N-oxide portion, tetramethylisothiouronium group, and tetrafluoroborate counterion each playing important roles in its reactivity profile and applications. The quaternary ammonium character of the molecule influences its solubility characteristics and ionic interactions in various reaction environments.
Physical Properties
The physical properties of 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate are summarized in the following table:
The compound exhibits properties typical of quaternary ammonium salts, including high solubility in polar solvents due to its ionic character . Its sensitivity to moisture necessitates special handling and storage considerations to maintain its chemical integrity and reactivity for research applications .
Applications in Scientific Research
Organic Synthesis Applications
2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate serves as a versatile reagent in organic chemistry, particularly in the synthesis of complex molecules. As a powerful nucleophile, it facilitates various transformations that are essential in creating elaborate molecular structures with precise functional group arrangements . The compound's unique reactivity profile enables it to enhance reaction yields and reduce processing times in multi-step synthetic pathways . This capability is particularly valuable in medicinal chemistry and natural product synthesis, where the efficient construction of complex molecules with specific stereochemical features is often required.
The tetramethylisothiouronium moiety confers distinctive reactivity that can be harnessed in selective transformations, while the tetrafluoroborate counterion contributes to the reagent's stability and solubility characteristics in reaction media. These properties make it a valuable addition to the synthetic chemist's toolkit for addressing challenging bond-forming reactions and functional group manipulations.
Catalytic Processes
In catalysis applications, 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate demonstrates significant utility as a catalyst or catalyst component in various chemical transformations. It has been shown to improve efficiency in processes such as carbon-carbon bond formation, which is fundamentally important in the development of pharmaceuticals and agrochemicals . The compound's ability to facilitate these reactions can be attributed to its structural features, which allow it to interact with substrates in ways that lower activation barriers and promote selective reaction pathways.
The catalytic applications of this compound extend to various reaction types, potentially including coupling reactions, condensations, and other transformations that benefit from nucleophilic assistance or activation. Its well-defined structure and reactivity make it suitable for incorporation into catalyst systems where controlled and reproducible performance is essential.
Biological Research
In biological research contexts, 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate serves as a valuable tool for exploring biological pathways and mechanisms. Researchers utilize this compound in studies related to enzyme activity and drug interactions, which helps identify potential therapeutic targets . The unique structural features of this molecule may enable specific interactions with biological systems, providing insights into biochemical processes and molecular recognition events.
Research has indicated that the compound may have anti-inflammatory properties, suggesting potential applications in biomedical research focused on inflammatory processes and related disease states . These biological activities highlight the compound's relevance beyond synthetic applications, positioning it as a multifunctional tool in chemical biology and medicinal chemistry research.
Material Science Applications
The applications of 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate extend to material science, where it is employed in the development of advanced materials including polymers and nanomaterials . Its properties can enhance performance characteristics such as conductivity and stability in material systems, contributing to improvements in material functionality and durability. The compound's ionic character and reactive functional groups make it suitable for incorporation into materials with specific electronic, optical, or mechanical properties.
In polymer chemistry, the compound may serve as an initiator, modifier, or functional component that influences polymer architecture and properties. Similarly, in nanomaterial synthesis, it may play roles in controlling particle formation, surface functionality, or assembly behavior, leading to nanomaterials with tailored characteristics for specific applications.
Analytical Chemistry Uses
In analytical chemistry, 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate is utilized in techniques such as spectroscopy and chromatography to improve the detection and quantification of various substances . These applications support quality control processes and regulatory compliance in research, industrial, and pharmaceutical settings. The compound's unique structural features may enable selective interactions with analytes or provide distinctive spectroscopic signatures that facilitate identification and measurement.
Its potential roles in analytical methods include acting as a derivatization agent, mobile phase additive, or selective complexing agent that enhances the sensitivity, selectivity, or resolution of analytical procedures. These capabilities make it a valuable tool in developing and optimizing analytical methods for challenging separation or detection problems.
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